molecular formula C14H23NO5S B225191 2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide

2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide

Cat. No. B225191
M. Wt: 317.4 g/mol
InChI Key: VEPMQADTGSUNMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide, also known as MEMS, is a sulfonamide derivative that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MEMS is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. Studies have shown that 2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide inhibits the activity of histone deacetylases (HDACs), which play a critical role in regulating gene expression and cell cycle progression.
Biochemical and Physiological Effects:
2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune responses. Additionally, 2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide is its relatively simple synthesis process, which makes it easily accessible for laboratory experiments. Additionally, 2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide has been shown to have potent anticancer and neuroprotective activity, making it a promising candidate for further research. However, one limitation of 2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several potential future directions for research on 2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide. One area of focus could be on improving the solubility and bioavailability of 2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide, which could enhance its therapeutic potential. Additionally, further studies could be conducted to elucidate the mechanism of action of 2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide and to identify potential molecular targets for its activity. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide in humans, with the ultimate goal of developing it as a therapeutic agent for cancer and neurological disorders.

Synthesis Methods

2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide can be synthesized through a multistep process that involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methoxyethylamine to form the intermediate product, which is then reacted with diethyl malonate to form the final product. The process is relatively simple and can be carried out under standard laboratory conditions.

Scientific Research Applications

2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Studies have shown that 2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide exhibits potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, 2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide

Molecular Formula

C14H23NO5S

Molecular Weight

317.4 g/mol

IUPAC Name

2,5-diethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H23NO5S/c1-5-19-12-10-14(13(20-6-2)9-11(12)3)21(16,17)15-7-8-18-4/h9-10,15H,5-8H2,1-4H3

InChI Key

VEPMQADTGSUNMY-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCCOC

Canonical SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.